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molecular formula C7H2ClF5 B1363454 3-Chloro-4,5-difluorobenzotrifluoride CAS No. 77227-99-7

3-Chloro-4,5-difluorobenzotrifluoride

Cat. No. B1363454
M. Wt: 216.53 g/mol
InChI Key: RZMVFJHGONCXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590315

Procedure details

reacting the 3,5-dichloro-4-fluorobenzotrifluoride product of step (B) with potassium fluoride in the liquid phase at a temperature of about 170° to about 270° Celsius to form 3-chloro-4,5-difluorobenzotrifluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6](Cl)[C:7]=1[F:8].[F-:14].[K+]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([F:14])[C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1F)Cl)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of about 170° to about 270° Celsius

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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